4,6-Dichloro-5-ethoxypyrimidine
Overview
Description
4,6-Dichloro-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O . It is a derivative of pyrimidine, a basic aromatic ring that contains two nitrogen atoms at positions 1 and 3 . Pyrimidines are key components of biomolecules like DNA and RNA and have a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate . The reaction yield based on diethyl malonate can reach over 83% .Molecular Structure Analysis
The molecule of 4,6-Dichloro-5-ethoxypyrimidine is close to being planar . The C atom of the ethoxy group deviates from the mean plane of the other atoms .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-5-ethoxypyrimidine is utilized in the synthesis of various pharmaceutical compounds. One notable example is its role as an intermediate in the production of the anticancer drug dasatinib. The synthesis process involves reactions like cyclization and chlorination, highlighting its significance in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Biological Properties and Applications
A series of compounds including 4,6-dichloro-5-ethoxypyrimidine demonstrated inhibitory effects on immune-activated nitric oxide production. This indicates potential for therapeutic applications in immune-related conditions. The compounds showed no suppressive effects on cell viability, emphasizing their safety profile (Jansa et al., 2014).
Chemical Properties and Solubility Studies
The solubilities of various dichloropyrimidines, including derivatives of 4,6-dichloro-5-ethoxypyrimidine, in different solvents have been experimentally determined. This research is crucial for understanding their behavior in various environments and can aid in the development of new formulations and applications (Liu et al., 2010).
Synthesis of Novel Compounds
4,6-Dichloro-5-ethoxypyrimidine has been used as a building block for synthesizing novel compounds like olomoucine. The versatility of this compound in the synthesis of various pharmacologically important scaffolds highlights its utility in drug development (Hammarström et al., 2002).
Exploration of Unusual Aromatic Substitution
Research into the synthesis of certain nitropyrimidines, using 4,6-dichloro-5-ethoxypyrimidine as an intermediate, has led to the discovery of unusual aromatic substitution reactions. This highlights its role in advancing our understanding of chemical reaction mechanisms (Lopez et al., 2009).
Analgesic and Anti-inflammatory Properties
Some derivatives of 4,6-dichloro-5-ethoxypyrimidine have been synthesized and evaluated for their analgesic and anti-inflammatory potential, revealing their potential applications in pain management and inflammation treatment (Chhabria et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-5-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPDXDIBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680688 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethoxypyrimidine | |
CAS RN |
5018-39-3 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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